Cas no 35974-23-3 (2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide)

2-Chloro-N-4-(diethylsulfamoyl)phenylacetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a diethylsulfamoyl-substituted phenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the sulfamoyl group enhances its potential for further functionalization, while the chloroacetamide moiety offers versatility in nucleophilic substitution reactions. Its well-defined molecular architecture ensures consistent performance in synthetic applications, particularly in the development of sulfonamide-based bioactive molecules. The compound is characterized by high purity and stability, making it suitable for precision chemical processes. Its utility lies in its role as a building block for constructing complex molecules with tailored properties.
2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide structure
35974-23-3 structure
Product Name:2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide
CAS No:35974-23-3
MF:C12H17ClN2O3S
MW:304.792980909348
MDL:MFCD03147355
CID:317896
PubChem ID:2362577
Update Time:2025-11-02

2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2-chloro-N-[4-[(diethylamino)sulfonyl]phenyl]-
    • 2-CHLORO-N-(4-DIETHYLSULFAMOYL-PHENYL)-ACETAMIDE
    • 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
    • 2-Chloro-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide
    • 2-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide
    • 4-(2-chloro-acetylamino)-N,N-diethyl-benzenesulfonamide
    • Chloressigsaeure-(4-diaethylsulfamoyl-anilid)
    • N-Chloracetyl-sulfanilsaeure-diaethylamid
    • N-chloroacetyl-sulfanilic acid diethylamide
    • UPCMLD0ENAT0512-2394:001
    • MFCD03147355
    • EN300-01634
    • AB13781
    • 35974-23-3
    • 2-Chloro-N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
    • DTXSID60368254
    • AKOS000115086
    • CS-0307523
    • VS-05002
    • Z56869422
    • 1-(3-Chlorophenyl)-1-hydroxy-3-(3-(trifluoromethyl)phenyl)urea
    • 2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide
    • MDL: MFCD03147355
    • Inchi: 1S/C12H17ClN2O3S/c1-3-15(4-2)19(17,18)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16)
    • InChI Key: GFOAJYUXLKUWSF-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=CC(=CC=1)S(N(CC)CC)(=O)=O)=O

Computed Properties

  • Exact Mass: 304.06500
  • Monoisotopic Mass: 304.064841
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.311
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.566
  • PSA: 74.86000
  • LogP: 3.04820

2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide Pricemore >>

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2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:35974-23-3)2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide
Order Number:A1156674
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:34
Price ($):259.0
Email:sales@amadischem.com

Additional information on 2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide

Introduction to 2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide (CAS No. 35974-23-3)

2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide, identified by the chemical compound code CAS No. 35974-23-3, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamide derivatives, which are well-documented for their diverse biological activities and therapeutic potential. The structural features of 2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide, particularly the presence of a chloro group and a diethylsulfamoyl moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug development.

The significance of this compound is underscored by its potential applications in the design and synthesis of novel therapeutic agents. In recent years, sulfonamide derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chloro group in the molecule enhances its electrophilicity, facilitating various chemical reactions that can be exploited for drug design. Additionally, the diethylsulfamoyl group introduces a polar moiety that can improve solubility and bioavailability, critical factors in pharmaceutical development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide with biological targets with high precision. These studies have revealed that the compound can interact with enzymes and receptors involved in key metabolic pathways, suggesting its potential as an inhibitor or modulator of these pathways. For instance, research has indicated that sulfonamide derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in bacterial metabolism and DNA synthesis. This finding aligns with the growing interest in developing sulfonamide-based antibiotics and anticancer agents.

The synthesis of 2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chlorination step is particularly critical, as it introduces the reactive chloro group necessary for subsequent functionalization. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations. These methods not only improve the overall yield but also minimize unwanted byproducts, ensuring a more sustainable and environmentally friendly synthesis process.

From a medicinal chemistry perspective, 2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide serves as a versatile building block for structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can explore its pharmacological profile and identify analogs with enhanced potency and selectivity. For example, replacing the chloro group with other electron-withdrawing or electron-donating substituents can alter the compound's binding affinity to biological targets. Such modifications are essential for optimizing drug candidates for clinical trials.

The pharmacokinetic properties of 2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide are also of great interest. Studies have shown that sulfonamide derivatives can exhibit varying degrees of absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for predicting drug efficacy and safety. Advanced pharmacokinetic modeling techniques have been used to simulate how this compound behaves in vivo, providing valuable insights into its potential therapeutic applications.

In conclusion, 2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide (CAS No. 35974-23-3) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry. As research continues to uncover new biological activities and synthetic strategies, this compound is likely to play a crucial role in the discovery of novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:35974-23-3)2-Chloro-N-4-(Diethylsulfamoyl)PhenylAcetamide
A1156674
Purity:99%
Quantity:1g
Price ($):259.0
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